molecular formula C19H22O2 B342004 3,4-Dimethylphenyl 4-tert-butylbenzoate

3,4-Dimethylphenyl 4-tert-butylbenzoate

Cat. No.: B342004
M. Wt: 282.4 g/mol
InChI Key: KMKUKFVFSRAZHN-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl 4-tert-butylbenzoate is a benzoate ester derivative featuring a 3,4-dimethylphenyl group esterified to a 4-tert-butylbenzoic acid moiety. The compound is characterized by its bulky substituents: the 3,4-dimethylphenyl group introduces steric hindrance and electron-donating methyl groups, while the 4-tert-butyl group on the benzoate moiety enhances hydrophobicity and thermal stability. Such structural attributes make it relevant in materials science, polymer stabilizers, and pharmaceutical intermediates . Its synthesis typically involves esterification of 4-tert-butylbenzoic acid with 3,4-dimethylphenol under acidic or catalytic conditions.

Properties

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

(3,4-dimethylphenyl) 4-tert-butylbenzoate

InChI

InChI=1S/C19H22O2/c1-13-6-11-17(12-14(13)2)21-18(20)15-7-9-16(10-8-15)19(3,4)5/h6-12H,1-5H3

InChI Key

KMKUKFVFSRAZHN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

The compound’s properties are influenced by substituent positioning and electronic effects. Comparisons with structurally analogous compounds reveal key differences:

Compound Name Substituents (Phenyl Ring) Substituents (Benzoate) Key Properties Reference
3,4-Dimethylphenyl 4-tert-butylbenzoate 3,4-dimethyl 4-tert-butyl High steric hindrance; moderate thermal stability; hydrophobic
Ethyl (3,4-dimethylphenyl)diazoacetate 3,4-dimethyl Ethyl diazoacetate Similar thermal stability to monosubstituted analogues; σ-electron effects
2,4-Di-tert-butylphenyl 3′,5′-di-tert-butyl-4′-hydroxybenzoate 2,4-di-tert-butyl 3′,5′-di-tert-butyl Extreme hydrophobicity; stabilized by multiple bulky groups
Ethyl (3,4-dimethoxyphenyl)diazoacetate 3,4-dimethoxy Ethyl diazoacetate Enhanced thermal stability due to σ-electron-withdrawing methoxy groups
  • Steric Effects: The 3,4-dimethylphenyl group in the target compound creates greater steric hindrance compared to monosubstituted analogues (e.g., 4-methylphenyl derivatives), reducing reactivity in electrophilic substitutions .
  • Electronic Effects : Methyl groups are electron-donating, contrasting with electron-withdrawing substituents (e.g., Cl, OMe). For example, ethyl (3,4-dimethoxyphenyl)diazoacetate exhibits higher thermal stability than its methyl-substituted counterpart due to meta-methoxy’s σ-electron-withdrawing nature .

Thermal Stability

Thermogravimetric analysis (TGA) of diazoacetate derivatives (e.g., ethyl (3,4-dimethylphenyl)diazoacetate) shows that substituent electronic properties significantly influence decomposition temperatures (Tonset).

  • Methyl groups provide moderate thermal stabilization, but less than methoxy or halogens.
  • The 4-tert-butyl group on the benzoate moiety likely enhances thermal resistance compared to unsubstituted benzoates .

Solubility and Crystallinity

  • The tert-butyl group increases lipophilicity, reducing aqueous solubility but improving compatibility with nonpolar matrices (e.g., polymers).
  • In contrast, hydroxylated analogues (e.g., 2,4-di-tert-butylphenyl 3′,5′-di-tert-butyl-4′-hydroxybenzoate) exhibit even lower solubility due to additional hydrogen-bonding restrictions .

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